molecular formula C21H28O5 B121214 6-Dehydrocortisol CAS No. 600-99-7

6-Dehydrocortisol

货号: B121214
CAS 编号: 600-99-7
分子量: 360.4 g/mol
InChI 键: IFOXVSBZLASBJM-VWUMJDOOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Dehydrocortisol is a metabolite of cortisol, a glucocorticoid produced by the zona fasciculata of the adrenal gland. It plays a significant role in the identification of specific photoaffinity labeling sites of corticosteroid binding globulin .

准备方法

Synthetic Routes and Reaction Conditions: 6-Dehydrocortisol can be synthesized from hydrocortisone acetate. One of the synthetic routes involves the use of chloranil in tert-butyl alcohol under heating conditions . The reaction yields this compound acetate, which can be further processed to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

化学反应分析

Types of Reactions: 6-Dehydrocortisol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

相似化合物的比较

Uniqueness of 6-Dehydrocortisol: this compound is unique due to its specific role in the identification of photoaffinity labeling sites of corticosteroid binding globulin. It also serves as a crucial intermediate in the metabolic pathway of cortisol, distinguishing it from other glucocorticoids .

生物活性

6-Dehydrocortisol (6-DHC) is a steroid compound derived from cortisol, characterized by the absence of a hydrogen atom at the 6-position of the steroid nucleus. This structural modification influences its biological properties and interactions with various receptors in the body. Understanding the biological activity of 6-DHC is crucial for elucidating its potential therapeutic applications and implications in health conditions related to cortisol dysregulation.

  • Chemical Formula : C21H28O5
  • Molecular Weight : 348.45 g/mol
  • CAS Number : 600-99-7

6-DHC is primarily studied for its role as an intermediate in the metabolism of cortisol, specifically through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone to active cortisol and vice versa .

Interaction with Corticosteroid Receptors

6-DHC exhibits distinct binding affinities to corticosteroid receptors:

  • Mineralocorticoid Receptor (MR) : Higher affinity, suggesting potential roles in regulating blood pressure and electrolyte balance.
  • Glucocorticoid Receptor (GR) : Weaker binding compared to cortisol, indicating a lesser role in mediating glucocorticoid effects .

This differential receptor interaction may contribute to unique physiological effects, including modulation of inflammatory responses and metabolic processes.

Physiological Effects

The biological activities of 6-DHC can be summarized as follows:

  • Regulation of Inflammation : Similar to other corticosteroids, 6-DHC may exert anti-inflammatory effects, though its efficacy compared to cortisol remains under investigation.
  • Electrolyte Balance : Its interaction with MR suggests a potential role in sodium retention and potassium excretion, influencing blood pressure regulation.
  • Cortisol Regulation : As a metabolite of cortisol, studying 6-DHC levels can provide insights into cortisol metabolism and related disorders such as Cushing's syndrome and adrenal insufficiency .

Research Findings

Recent studies have explored various aspects of 6-DHC's biological activity:

Study FocusFindings
Binding Affinity6-DHC shows weak binding to GR but higher affinity for MR, indicating a potential role in mineralocorticoid-mediated functions .
Metabolic PathwaysInvestigations into 11β-HSD1's role in converting cortisol to 6-DHC highlight its importance in maintaining cortisol homeostasis .
Therapeutic PotentialLimited research suggests possible applications in conditions related to cortisol dysregulation; however, more studies are needed to establish clinical relevance .

Future Research Directions

Ongoing research is essential to fully elucidate the biological activity of this compound. Areas for future investigation include:

  • Therapeutic Applications : Exploring the efficacy of 6-DHC in treating inflammatory diseases or conditions associated with mineralocorticoid receptor activation.
  • Safety Profile : Comprehensive studies are needed to assess the safety and potential side effects associated with the use of 6-DHC as a therapeutic agent.
  • Comparative Studies : Evaluating the pharmacological effects of 6-DHC relative to other corticosteroids could clarify its unique contributions to therapy.

属性

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOXVSBZLASBJM-VWUMJDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975426
Record name 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-99-7
Record name 6-Dehydrocortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEHYDROCORTISOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB1E84M01G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Dehydrocortisol
Reactant of Route 2
6-Dehydrocortisol
Reactant of Route 3
6-Dehydrocortisol
Reactant of Route 4
6-Dehydrocortisol
Reactant of Route 5
6-Dehydrocortisol
Reactant of Route 6
6-Dehydrocortisol
Customer
Q & A

Q1: How potent is 16-methylene-6-dehydrocortisol compared to dexamethasone in suppressing glucocorticoid function?

A1: Research has shown that 16-methylene-6-dehydrocortisol is less potent than dexamethasone in suppressing glucocorticoid function. A study involving healthy subjects revealed that the mean dose-response equivalent of dexamethasone to 16-methylene-6-dehydrocortisol is 1:22, meaning a significantly higher dose of 16-methylene-6-dehydrocortisol is needed to achieve a comparable suppression effect []. Furthermore, while 3.0 mg of dexamethasone led to almost complete suppression of glucocorticoid function, 30 mg of 16-methylene-6-dehydrocortisol did not achieve complete suppression [].

Q2: Can the initial plasma cortisol levels influence the degree of suppression achieved by these corticosteroids?

A2: Yes, the initial plasma cortisol level, alongside the administered corticosteroid dose, appears to be a factor in determining the fasting plasma cortisol value after suppression []. This suggests that individual patient factors may play a role in determining the optimal dose for effective glucocorticoid suppression.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。